molecular formula C12H14N4O B12714583 N-(4,5-Dihydro-4-methyl-2-oxazolyl)-1-methyl-1H-indazol-4-amine CAS No. 87179-49-5

N-(4,5-Dihydro-4-methyl-2-oxazolyl)-1-methyl-1H-indazol-4-amine

Cat. No.: B12714583
CAS No.: 87179-49-5
M. Wt: 230.27 g/mol
InChI Key: SBLNZHSVEWHQHE-UHFFFAOYSA-N
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Description

N-(4,5-Dihydro-4-methyl-2-oxazolyl)-1-methyl-1H-indazol-4-amine is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an indazole ring fused with an oxazole ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-Dihydro-4-methyl-2-oxazolyl)-1-methyl-1H-indazol-4-amine typically involves the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of ortho-substituted hydrazines with aldehydes or ketones.

    Formation of the Oxazole Ring: The oxazole ring is formed by the cyclization of amino alcohols with carboxylic acids or their derivatives.

    Coupling of the Rings: The final step involves coupling the indazole and oxazole rings through a series of condensation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-Dihydro-4-methyl-2-oxazolyl)-1-methyl-1H-indazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4,5-Dihydro-4-methyl-2-oxazolyl)-1-methyl-1H-indazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4,5-Dihydro-4-methyl-2-oxazolyl)-1-methyl-1H-indazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    [(4R)-4,5-Dihydro-4-methyl-2-oxazolyl]ferrocene: A compound with a similar oxazole ring but different overall structure.

    Benzenamine, 2-(4,5-dihydro-4-methyl-2-oxazolyl): Another compound with a similar oxazole ring but different substituents.

Uniqueness

N-(4,5-Dihydro-4-methyl-2-oxazolyl)-1-methyl-1H-indazol-4-amine is unique due to its specific combination of indazole and oxazole rings, which imparts distinct chemical and biological properties

Properties

CAS No.

87179-49-5

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

4-methyl-N-(1-methylindazol-4-yl)-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C12H14N4O/c1-8-7-17-12(14-8)15-10-4-3-5-11-9(10)6-13-16(11)2/h3-6,8H,7H2,1-2H3,(H,14,15)

InChI Key

SBLNZHSVEWHQHE-UHFFFAOYSA-N

Canonical SMILES

CC1COC(=N1)NC2=C3C=NN(C3=CC=C2)C

Origin of Product

United States

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